molecular formula C13H15NO4 B588240 (3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester CAS No. 1246820-00-7

(3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester

Cat. No.: B588240
CAS No.: 1246820-00-7
M. Wt: 249.266
InChI Key: CLKFNPGWMPRGHS-LLVKDONJSA-N
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Description

(3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester is a synthetic organic compound with the molecular formula C13H15NO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester typically involves the following steps:

    Formation of the Benzoylamino Group: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino group.

    Formation of the 4-oxo-pentanoic Acid Methyl Ester: This step involves the esterification of 4-oxo-pentanoic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Bulk Esterification: Using large reactors for the esterification process.

    Purification: Employing techniques such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoylamino derivatives.

Scientific Research Applications

(3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (3R)-3-benzamido-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-9(15)11(8-12(16)18-2)14-13(17)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,14,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKFNPGWMPRGHS-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC(=O)OC)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H](CC(=O)OC)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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